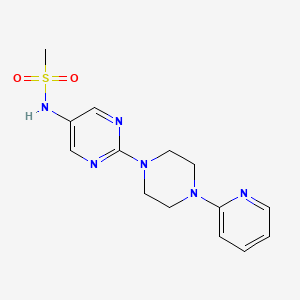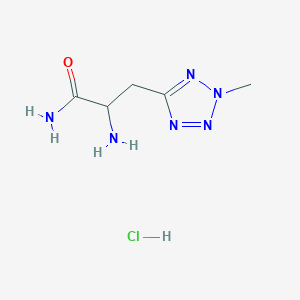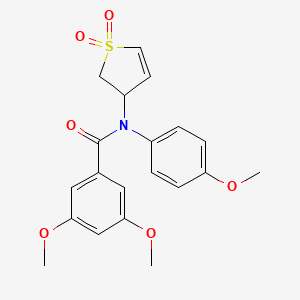![molecular formula C15H22N2O4S B2783591 N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide CAS No. 899979-32-9](/img/structure/B2783591.png)
N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a methoxy group and a cyclopentylsulfamoyl ethyl side chain, which contributes to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide typically involves a multi-step process. One common method includes the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-aminoethyl)cyclopentylsulfonamide under basic conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxybenzamide derivatives.
Reduction: Formation of N-(2-(N-cyclopentylsulfamoyl)ethyl)-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-cyclopentyl-2-phenoxybenzamide: Known for its selective antagonism of the nociceptin/orphanin FQ peptide (NOP) receptor.
N-cyclopentyl-N-cyclobutylformamide: Belongs to the class of tertiary carboxylic acid amides and has different pharmacological properties.
Uniqueness
N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide stands out due to its specific substitution pattern and the presence of both a methoxy group and a cyclopentylsulfamoyl ethyl side chain
特性
IUPAC Name |
N-[2-(cyclopentylsulfamoyl)ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-21-14-8-4-5-12(11-14)15(18)16-9-10-22(19,20)17-13-6-2-3-7-13/h4-5,8,11,13,17H,2-3,6-7,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJACOJYMDGTOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-N'-[3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]pyridine-3-carbohydrazide](/img/structure/B2783511.png)
![4-amino-N-[(3,4-dimethylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide](/img/structure/B2783513.png)
![7-(4-bromophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2783514.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-methylbenzamide](/img/structure/B2783521.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide](/img/structure/B2783524.png)
![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2783525.png)


![ethyl 1-(4-fluorophenyl)-4-{[(3-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2783528.png)
![3-ethoxy-1-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B2783529.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2783531.png)
